Tetraethyl-D20-ammonium bromide
Description
Significance of Deuterated Analogs in Modern Chemical Science
Deuterium (B1214612), a stable isotope of hydrogen containing a proton and a neutron, serves as a powerful label in chemical research. The replacement of hydrogen with deuterium in a molecule, a process known as isotopic labeling, provides a subtle yet profound modification that can be exploited in various analytical techniques. synmr.insynmr.in The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which can alter the rate of chemical reactions involving bond cleavage, an effect known as the kinetic isotope effect. nih.gov This phenomenon is invaluable for studying reaction mechanisms, allowing researchers to determine the rate-limiting steps of a reaction. synmr.in
Furthermore, deuterated compounds are of paramount importance in Nuclear Magnetic Resonance (NMR) spectroscopy. fiveable.me The use of deuterated solvents is a standard practice to avoid overwhelming solvent signals in proton NMR spectra, thereby enhancing the clarity and sensitivity of the analysis of target compounds. synmr.infiveable.me By selectively introducing deuterium into specific sites within a molecule, researchers can probe molecular structures, dynamics, and interactions with a high degree of precision. synmr.in This ability to track atoms and elucidate structural details makes deuterated analogs fundamental tools in fields ranging from organic synthesis to biochemistry. synmr.in
Overview of Quaternary Ammonium (B1175870) Bromides as Model Systems
Quaternary ammonium compounds (QACs) are a class of molecules featuring a central, positively charged nitrogen atom bonded to four organic groups, with a counter-ion, such as bromide. mdpi.com This structure gives them unique properties, including good solubility in water and stability under various conditions. adpharmachem.comalfa-chemistry.com Quaternary ammonium bromides, specifically, have been widely utilized as model systems in diverse areas of chemical research. alfa-chemistry.com
Their ionic nature and amphiphilic character, when long alkyl chains are present, make them excellent candidates for studying self-assembly and aggregation behavior, such as micelle formation. researchgate.net They are frequently employed as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases, a crucial application in organic synthesis. adpharmachem.comalfa-chemistry.com The well-defined ionic structure of compounds like tetraethylammonium (B1195904) bromide (TEAB) also makes them useful for investigating ion-ion and ion-solvent interactions in solution, contributing to a fundamental understanding of electrolyte behavior. researchgate.net Their stability and predictable chemical properties make them reliable standards and probes in both physical and synthetic chemistry. adpharmachem.comlobachemie.com
Rationale for Research on Tetraethyl-D20-ammonium Bromide
The specific focus on this compound stems from the combination of the properties of a quaternary ammonium salt with the advantages of complete deuteration. In this compound, all 20 hydrogen atoms of the four ethyl groups are replaced by deuterium. This full deuteration makes it an exceptional tool for specific research applications.
The primary rationale for its use is to serve as a "silent" or non-interfering chemical species in proton-based analytical techniques. For instance, in complex ¹H NMR studies of reaction mechanisms or biological systems, the presence of non-deuterated tetraethylammonium ions would introduce a complex set of signals, potentially obscuring the signals from the molecule of interest. By using the D20 analog, researchers can study the behavior of the bromide counter-ion or other components in the system without spectral interference from the cation. It is also used in studies involving hydrogen-deuterium exchange (HDX) mass spectrometry to probe protein conformation and dynamics. mdpi.com
Scope and Objectives of Academic Investigations
Academic investigations involving this compound are typically highly specific and method-driven. The primary objective is often to leverage its unique isotopic composition to isolate and understand particular molecular phenomena.
Key research objectives include:
Mechanistic Elucidation: Using the deuterated compound to study reaction mechanisms where a quaternary ammonium salt acts as a catalyst or electrolyte, without its own protons complicating NMR spectral analysis. synmr.in
Structural Analysis: Employing it in studies of molecular assemblies, such as micelles or liquid crystals, where the deuterated cation can be "invisible" in ¹H NMR, allowing for a clearer observation of the other components.
Ion Pairing and Transport Studies: Investigating the specific interactions and transport properties of the bromide ion in various media, where the deuterated cation provides the necessary charge balance without contributing to the proton signal.
Reference Standard: Utilizing it as an internal standard in mass spectrometry or as a non-interfering electrolyte in electrochemical studies where proton activity is being measured.
The overarching scope of these investigations is to gain a more precise and unobstructed view of chemical and physical processes at the molecular level, which would be complicated by the presence of the non-deuterated counterpart.
Compound Data Tables
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | Tetraethylammonium Bromide |
| Chemical Formula | C₈D₂₀BrN | C₈H₂₀BrN adpharmachem.com |
| Molecular Weight | ~230.28 g/mol | 210.16 g/mol adpharmachem.comwikipedia.org |
| Appearance | White crystalline solid/powder | White crystalline solid/powder adpharmachem.comlobachemie.com |
| Melting Point | Decomposes | ~285-290 °C (decomposes) adpharmachem.comlobachemie.com |
| Solubility | Soluble in water, alcohol | Highly soluble in water; soluble in alcohol, chloroform, acetone (B3395972) adpharmachem.comscbt.com |
Note: Data for the deuterated compound is based on the properties of its non-deuterated analog and the known mass of deuterium. Specific experimental values may vary.
Properties
Molecular Formula |
C8H20BrN |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2; |
InChI Key |
HWCKGOZZJDHMNC-PIUFWTBHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Labeling in Tetraethylammonium (B1195904) Frameworks
The introduction of deuterium into the tetraethylammonium structure can be accomplished through two primary methodologies: direct isotopic exchange on a pre-existing molecular framework or building the molecule from scratch using deuterated precursors. symeres.com
Deuterium exchange represents a powerful strategy for replacing hydrogen with deuterium on an organic molecule. These methods are often cost-effective as they can utilize readily available, non-labeled starting materials and a deuterium source like deuterium oxide (D₂O). x-chemrx.com
Base-Catalyzed Exchange: In the presence of a strong base and a deuterium source, protons on carbons adjacent to a functional group can be abstracted and replaced with deuterium. For quaternary ammonium (B1175870) salts, base-catalyzed deuterium exchange has been noted as a viable method. nih.gov The process involves the reversible formation of an intermediate that can be deuterated by the solvent.
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): A more common and often more efficient method involves the use of transition metal catalysts, such as palladium on carbon (Pd/C) or platinum group metals. x-chemrx.comresearchgate.net In this approach, the non-labeled compound is heated in the presence of the catalyst and a deuterium source, typically D₂O. chem-station.com This technique allows for the exchange of C-H bonds for C-D bonds, and its efficiency can be influenced by the specific catalyst and reaction conditions used. x-chemrx.com Late-stage HIE is particularly advantageous as it introduces the isotope at the end of a synthetic sequence, which can be more economical. x-chemrx.com
De novo synthesis involves the construction of the target molecule from isotopically enriched building blocks. symeres.commedchemexpress.com This bottom-up approach provides precise control over the location and extent of deuterium incorporation, making it the most direct route to achieving high isotopic purity for a compound like Tetraethyl-D20-ammonium bromide.
The standard synthesis of Tetraethylammonium bromide is achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov For the fully deuterated analogue, this reaction is adapted using deuterated precursors:
Reaction: Triethylamine-d15 reacts with Ethyl-d5-bromide.
(CD₃CD₂)₃N + CD₃CD₂Br → [(CD₃CD₂)₄N]⁺Br⁻
This method is highly effective for producing this compound with a defined isotopic composition. The primary consideration for this approach is the commercial availability and cost of the deuterated starting materials. acs.orgx-chemrx.com
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Deuterium Exchange | Replacement of hydrogen with deuterium on a non-labeled tetraethylammonium salt or its precursor using a catalyst and a deuterium source (e.g., D₂O). x-chemrx.comnih.gov | Uses cheaper, non-labeled starting materials. x-chemrx.com Good for late-stage labeling. | May result in incomplete deuteration and lower isotopic purity. Requires careful optimization. |
| De novo Synthesis | Construction of the molecule from fully deuterated precursors (Triethylamine-d15 and Ethyl-d5-bromide) via the Menschutkin reaction. nih.gov | High, predictable isotopic purity. Precise control over label placement. | Dependent on the availability and high cost of deuterated starting materials. x-chemrx.com |
Optimization of Reaction Conditions for High Isotopic Purity
Achieving high isotopic purity (typically >95%) is a critical goal in the synthesis of deuterated compounds. lgcstandards.com The level of deuterium incorporation is typically verified using analytical techniques such as high-resolution mass spectrometry (ESI-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.netresearchgate.net
Key parameters that must be optimized include:
Reaction Time and Temperature: In exchange reactions, longer reaction times and higher temperatures can increase the degree of deuteration, but may also lead to side reactions or decomposition. For de novo synthesis, conditions must be controlled to ensure the reaction goes to completion without degrading the product. google.com
Catalyst Selection: In HIE reactions, the choice of catalyst (e.g., Pd/C, Rh/C) and its loading can significantly impact the efficiency and selectivity of deuterium incorporation. epj-conferences.org
Solvent and Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O) must be very high to drive the reaction toward complete labeling. The choice of solvent is also critical; it must be inert to the reaction conditions and allow for effective mixing. researchgate.net
Pressure: For exchange reactions involving deuterium gas (D₂), pressure is a key variable to control. x-chemrx.com
Modern techniques like flow chemistry offer precise control over reaction parameters, which can lead to improved yields and higher selectivity in isotope labeling reactions. x-chemrx.com
Purification and Isolation Techniques for Deuterated Quaternary Salts
Quaternary ammonium salts like this compound are often highly soluble in polar solvents, particularly water, which can make their isolation and purification challenging. google.com The final product must be free of impurities, including starting materials, solvents, and any incompletely deuterated species.
Commonly employed purification methods include:
Recrystallization: This is a standard technique for purifying solid compounds. For Tetraethylammonium bromide, solvents such as acetonitrile (B52724) or ethyl acetate (B1210297) have been used effectively. google.comwikipedia.org The crude product is dissolved in a minimum amount of hot solvent and allowed to cool, causing the purified crystals to form.
Precipitation: The product can be precipitated from a solution by adding a solvent in which it is insoluble (a non-polar or "anti-solvent"). nih.gov For instance, after synthesis in a solvent like chloroform, the addition of a low-polarity solvent such as hexane (B92381) or diethyl ether can induce precipitation of the purified quaternary salt. nih.gov
Washing and Drying: A suspension of the salt in an organic solvent like acetone (B3395972) can be washed with an alcohol solvent (e.g., 2-propanol) to remove impurities. google.com Following isolation by filtration, the crystalline product is typically dried under vacuum to remove any residual solvents. google.com
Amine-Induced Precipitation: A patented method for isolating water-soluble quaternary ammonium salts involves adding a water-miscible aliphatic amine to a concentrated aqueous solution of the salt, which causes the salt to precipitate. google.com
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory bench scale to larger quantities suitable for extensive research presents several challenges.
Cost of Starting Materials: For de novo synthesis, the primary limiting factor is the high cost of deuterated precursors. The expense of materials like triethylamine-d15 and ethyl-d5-bromide can become prohibitive as the scale increases. x-chemrx.com
Efficiency of Isotopic Exchange: For HIE-based methods, maintaining high isotopic incorporation at a larger scale can be difficult. The efficiency of mass transfer between the solid catalyst, the substrate, and the deuterium source becomes more critical. This makes catalytic HIE a more atom-economical and cost-effective approach for scale-up. x-chemrx.com
Reaction Control: The quaternization reaction is often exothermic. google.com Scaling up requires effective thermal management to prevent runaway reactions and ensure product quality and safety.
Process Optimization: Industrial-scale syntheses of non-labeled Tetraethylammonium bromide have been optimized for high yield and purity through precise control of reactant ratios, temperature, and crystallization conditions. google.comgoogle.com Similar principles must be applied to the deuterated analogue, with the added goal of maximizing isotopic purity.
Flow Chemistry: The use of continuous flow reactors is an increasingly attractive option for scaling up the synthesis of isotopically labeled compounds. Flow chemistry offers enhanced safety, precise control over reaction conditions, and improved efficiency compared to traditional batch processing. x-chemrx.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetraethylammonium bromide |
| Triethylamine-d15 |
| Ethyl-d5-bromide |
| Deuterium oxide (D₂O) |
| Acetonitrile |
| Ethyl acetate |
| Chloroform |
| Hexane |
| Diethyl ether |
| 2-Propanol |
Sophisticated Spectroscopic and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of Tetraethyl-d20-ammonium bromide in various states. The presence of deuterium (B1214612) and other NMR-active nuclei allows for a multi-faceted approach to its characterization.
Deuterium (²H) NMR spectroscopy is particularly insightful for studying the behavior of deuterated compounds like this compound. The quadrupole moment of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion.
In solution, the rotational motion of the deuterated tetraethylammonium (B1195904) cation in different solvents can be monitored by changes in the ²H NMR relaxation times. For instance, studies on the non-deuterated analogue in various solvents have provided a basis for understanding these interactions. The rotational correlation time, which describes the time it takes for a molecule to rotate by one radian, can be determined from these measurements. For the tetraethylammonium cation, these times are typically in the picosecond range, indicating rapid tumbling in solution. The slight asymmetry of the cation can lead to a small quadrupole splitting, which can be observed in certain liquid crystalline phases or when the ion is bound to a larger entity.
Furthermore, ²H NMR is a powerful tool for investigating chemical exchange processes. While there are no exchangeable protons on the tetraethylammonium cation itself, studying the interaction with solvent molecules, such as D₂O, can provide information about solvent structuring around the cation.
While ¹H NMR is not directly applicable to the fully deuterated this compound, the principles derived from studies of its protonated counterpart are foundational. For the standard tetraethylammonium bromide, the ¹H NMR spectrum is characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively.
¹³C NMR spectroscopy of this compound provides information about the carbon backbone. The spectrum would show two distinct resonances for the methyl and methylene carbons. The chemical shifts are sensitive to the solvent and temperature. The coupling between ¹³C and ²H (J-coupling) would result in multiplets for the carbon signals, which can be simplified using deuterium decoupling techniques.
¹⁴N NMR spectroscopy offers a direct probe into the environment around the central nitrogen atom. The ¹⁴N nucleus is quadrupolar, leading to relatively broad NMR signals in solution. The chemical shift and linewidth of the ¹⁴N signal are indicative of the symmetry of the electric field around the nitrogen and the dynamics of the cation. In a highly symmetric environment, such as in dilute solution, a sharper signal is expected.
Table 1: Representative NMR Data for the Tetraethylammonium Cation Please note that this table is based on data for the non-deuterated tetraethylammonium cation and serves as a reference.
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (-CH₂-) | ~3.2 | Quartet | Coupled to methyl protons. |
| ¹H (-CH₃) | ~1.2 | Triplet | Coupled to methylene protons. |
| ¹³C (-CH₂-) | ~52 | Singlet (with ¹H decoupling) | In the deuterated species, this would be a multiplet due to ¹³C-²H coupling. |
| ¹³C (-CH₃) | ~7 | Singlet (with ¹H decoupling) | In the deuterated species, this would be a multiplet due to ¹³C-²H coupling. |
| ¹⁴N | ~ -300 | Broad Singlet | Chemical shift and linewidth are highly dependent on solvent and concentration. |
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in the solid state. In contrast to solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.
For this compound, ²H ssNMR is particularly powerful. The lineshape of the ²H spectrum is directly related to the dynamics of the C-D bonds. For example, in a static crystalline sample, the ethyl groups might undergo specific rotational motions, which would be reflected in the ²H NMR lineshape. By analyzing the spectra at different temperatures, the nature and activation energies of these motions can be determined.
¹³C and ¹⁵N (if isotopically enriched) ssNMR with magic-angle spinning (MAS) can provide high-resolution spectra of the solid material, allowing for the identification of different crystalline forms (polymorphs) or amorphous content. Cross-polarization (CP) techniques can be used to enhance the signal of the less abundant ¹³C nuclei.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound leads to significant and predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds.
The most prominent changes are observed in the C-D stretching region, which appears at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching region (around 2850-3000 cm⁻¹). This isotopic shift is due to the heavier mass of deuterium. The analysis of these C-D modes can provide detailed information about the conformation of the ethyl groups and the intermolecular interactions with the bromide anion and surrounding molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring
This compound itself does not possess chromophores that absorb in the visible region of the electromagnetic spectrum. The electronic transitions associated with the sigma bonds of the cation and the bromide anion occur in the deep ultraviolet region, typically below 200 nm.
However, UV-Vis spectroscopy can be employed to study the interactions of this compound with other molecules that do absorb in the UV-Vis range. For example, it can be used to monitor charge-transfer complexes formed between the bromide anion and a suitable acceptor molecule. The position and intensity of the charge-transfer band can provide information about the strength of the interaction and the stoichiometry of the complex. While the deuteration of the cation is not expected to significantly alter the electronic transitions, subtle secondary effects on intermolecular interactions might be observable.
Advanced Diffraction Techniques for Crystal Structure Analysis
X-ray and neutron diffraction are the definitive methods for determining the three-dimensional arrangement of atoms in the crystalline state of this compound.
Neutron diffraction offers a complementary perspective. Neutrons are scattered by the atomic nuclei, and the scattering length of deuterium is comparable to that of other nuclei like carbon and nitrogen. This makes neutron diffraction an exceptionally powerful technique for accurately locating the deuterium atoms, which is challenging with X-ray diffraction due to the low electron density of hydrogen and deuterium. By combining X-ray and neutron diffraction data, a complete and highly accurate crystal structure of this compound can be obtained.
X-ray Diffraction (XRD) for Unit Cell and Crystal System Determination
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal lattice, researchers can deduce the unit cell dimensions, crystal system, and space group.
The crystallographic parameters for the low-temperature phase of Tetraethylammonium bromide are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P3₁c |
| Unit Cell Dimension 'a' | 13.83 Å |
| Unit Cell Dimension 'c' | 10.33 Å |
| Unit Cell Angle 'α' | 90° |
| Unit Cell Angle 'β' | 90° |
| Unit Cell Angle 'γ' | 120° |
| Z (Formula units per unit cell) | 6 |
Note: Data obtained from a study on the non-deuterated analogue, Tetraethylammonium bromide, and is considered a close proxy for this compound.
Neutron Scattering Studies for Deuterium-Specific Contrast
Neutron scattering is a powerful technique for studying the structure and dynamics of materials, and it offers a unique advantage when investigating deuterated compounds like this compound. This advantage stems from the significant difference in the neutron scattering cross-sections of hydrogen and its isotope, deuterium.
Hydrogen has a large incoherent scattering cross-section, which produces a strong, diffuse background signal that can obscure the coherent scattering from which structural information is derived. In contrast, deuterium has a much smaller incoherent scattering cross-section and a larger coherent scattering cross-section. By selectively replacing hydrogen with deuterium in the tetraethylammonium cation, the incoherent background is dramatically reduced, and the coherent signal from the cation is enhanced.
This isotopic substitution, known as "deuterium-specific contrast," allows researchers to effectively "highlight" the deuterated parts of a molecule or a molecular complex. In studies of this compound, particularly in solution or when interacting with other molecules (e.g., in biological systems or as a guest in a host matrix), this technique is invaluable. For instance, in a solution containing protiated solvent molecules, the scattering from the deuterated cation would dominate, providing clear information about its conformation, aggregation state, and interactions.
While specific neutron scattering studies on this compound are not detailed in the literature, the principle is well-established and has been demonstrated in similar systems. For example, studies on deuterated tetra-n-butylammonium bromide (d-TBAB) have utilized this approach to selectively probe the dynamics of surrounding water molecules in clathrate hydrates. In these experiments, the deuterated cation provides a "quiet" background, allowing the scattering from the protiated water molecules to be observed without interference.
The application of neutron scattering to this compound would therefore enable detailed investigations into its behavior in various environments, providing insights that are inaccessible through other techniques.
Mechanistic Studies in Electrochemical Systems
Role as an Electrolyte Component in Non-Aqueous and Aqueous Media
Quaternary ammonium (B1175870) salts like Tetraethyl-D20-ammonium bromide are valued as supporting electrolytes due to their electrochemical stability and solubility in a range of solvents. Their primary function is to provide ionic conductivity to the solution, enabling charge transport between electrodes.
The efficacy of an electrolyte is fundamentally tied to its ability to conduct ions. The molar electrical conductivities of tetraalkylammonium bromides, including tetraethylammonium (B1195904) bromide (TEAB), have been systematically measured in aqueous solutions at various temperatures. acs.org These studies allow for the determination of key transport properties such as limiting molar conductivities (Λ∞) and ion association constants (KA). acs.org By analyzing these parameters, the limiting molar conductivities of the individual tetraalkylammonium cations can be calculated, offering insights into solute-solvent interactions that govern ion mobility. acs.org
In non-aqueous solvents, which are crucial for high-voltage applications like lithium-ion batteries, the behavior of these salts is equally important. drexel.edu For instance, in solvents with low dielectric constants, the choice of electrolyte anion significantly impacts ion pairing. nih.gov Larger, more charge-delocalized anions lead to lower ion association constants, meaning the salt remains more dissociated, which enhances conductivity and reduces issues like ohmic error in electrochemical measurements. nih.gov The dynamics of ion transport in such concentrated electrolytes are complex, often deviating from ideal behavior and requiring advanced models to describe the charging behavior at interfaces. arxiv.orgnih.govuq.edu.au In biopolymer electrolyte systems, the addition of salts like ammonium bromide has been shown to increase ionic conductivity, a phenomenon attributed to an increase in ionic mobility and diffusion coefficient. umt.edu.my
Table 1: Comparison of Ion Association Constants (KA) for Tetrabutylammonium Salts in Various Solvents This table illustrates how the anion affects ion pairing in different non-aqueous solvents. Lower KA values indicate better dissociation and potentially higher conductivity.
| Solvent | Dielectric Constant | Electrolyte Anion | Ion Association Constant (KA) |
|---|---|---|---|
| Tetrahydrofuran | 7.58 | [B(C₆F₅)₄]⁻ | ~10² |
| Tetrahydrofuran | 7.58 | [BF₄]⁻ / [PF₆]⁻ | ~10⁴ |
| Dichloromethane | 8.93 | [B(C₆F₅)₄]⁻ | <10 |
| Dichloromethane | 8.93 | [BF₄]⁻ / [PF₆]⁻ | ~10² |
Once adsorbed, these cations can block active sites on the electrode surface, which hinders other electrochemical reactions such as hydrogen or hydroxide (B78521) adsorption. researchgate.net The size of the cation creates steric hindrance, typically limiting the adsorption to a low-coverage monolayer. deepdyve.comresearchgate.net This adsorption behavior is not limited to aqueous systems. At the interface between gold electrodes and ionic liquids, the structure and behavior of quaternary ammonium cations are heavily dependent on the counter-anion and the applied potential. researchgate.net The presence of bromide anions themselves can also alter the interface, often adsorbing into defects on modified electrode surfaces and shifting the potential required for other processes, like metal deposition. nih.gov Understanding these interfacial phenomena is crucial for applications ranging from fuel cells to energy storage, where the formation and properties of the solid-electrolyte interphase (SEI) govern device lifetime and efficiency. drexel.edunih.govnih.gov
Influence on Electrodeposition Processes and Material Morphology
The addition of quaternary ammonium salts to electroplating baths is a common strategy to control the quality and structure of the deposited material. These additives, often called levelers or brighteners, function by influencing the electrochemical reactions at the cathode surface.
The primary mechanism by which quaternary ammonium cations influence electrodeposition is through surface adsorption. Studies on copper electrodeposition have shown that cations like dodecyltrimethylammonium (B156365) inhibit the reduction of Cu²⁺ by adsorbing on the electrode surface. researchgate.net This inhibition is attributed to the hydrophobic tail of the molecule. researchgate.net The cationic head group can also interact with anions already adsorbed on the surface, leading to the formation of surface aggregates that further modify the deposition process. researchgate.net This adsorption is not necessarily permanent; the adsorbed additives are typically not incorporated significantly into the final deposit. researchgate.net
In the case of cobalt electrodeposition, the addition of tetrapropylammonium (B79313) bromide (a close analog to TEAB) to the electrolytic bath polarizes the cathode and reduces the cathodic current, indicating a strong interaction with the surface. researchgate.net This adsorption blocks preferential growth sites and forces nucleation to occur elsewhere, leading to a finer, more uniform deposit.
The adsorption of additives directly impacts the growth of the metallic film, leading to significant changes in its microstructure and morphology. For instance, in cobalt electrodeposition, low concentrations of tetrapropylammonium bromide (TPAB) lead to smooth, bright, and uniform deposits. researchgate.net However, exceeding an optimal concentration can degrade the quality of the deposit. researchgate.net
X-ray diffraction studies reveal that these additives can change the preferred crystal growth orientation. In the cobalt system, the preferred growth plane shifted from (100) to (101) at higher TPAB concentrations. researchgate.net This change in texture, along with the refinement of grain size, has a profound effect on the material's properties, including its hardness, corrosion resistance, and magnetic characteristics. researchgate.net The goal is often to achieve a fine-grained, nanocrystalline structure, which can be promoted by additives that control nucleation and growth rates. researchgate.netnih.govmdpi.com
Table 2: Effect of Tetrapropylammonium Bromide (TPAB) Additive on Cobalt Electrodeposition This table summarizes the impact of an analogous quaternary ammonium salt on key process parameters and deposit quality in cobalt electrodeposition from a sulfate (B86663) bath. Data is derived from graphical representations in the cited source. researchgate.net
| TPAB Concentration (mg/L) | Current Efficiency (%) | Energy Consumption (kWh/kg) | Deposit Quality |
|---|---|---|---|
| 0 | ~98.0 | ~2.50 | - |
| 10 | ~99.4 | ~2.42 | Smooth and bright |
| >10 | Decreases | Increases | Deteriorates |
Investigation of Electrochemical Corrosion Inhibition Mechanisms
Quaternary ammonium compounds are widely used as corrosion inhibitors for various metals in different environments. theijes.comonetetra.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism involves the adsorption of the surfactant molecules onto the metal surface. theijes.com This can occur through physisorption, driven by electrostatic or van der Waals forces, or chemisorption, involving charge sharing or transfer. The positively charged nitrogen headgroup of the quaternary ammonium cation is attracted to the cathodically charged sites on the metal surface in acidic solutions, while the bromide anion can adsorb onto anodic sites. This process is highly dependent on the inhibitor's concentration; as concentration increases, surface coverage grows, leading to higher inhibition efficiency. theijes.com
Adsorption Isotherms and Surface Film Formation
The adsorption of quaternary ammonium cations, such as the tetraethyl-d20-ammonium cation, at the electrode-electrolyte interface is a critical step that influences the kinetics and mechanisms of various electrochemical reactions. The formation of an adsorbed layer or a surface film can block active sites, alter the double-layer structure, and mediate electron transfer processes.
The adsorption behavior of such ions is often described by adsorption isotherms, which relate the concentration of the species in the bulk solution to the amount adsorbed on the electrode surface at a constant temperature. Common isotherms used to model this behavior include the Langmuir, Freundlich, and Temkin isotherms. For instance, studies on the adsorption of bromide ions on a Pt(111) single crystal electrode have utilized the rotating ring-disk electrode technique to establish the adsorption isotherm and electrosorption valency. osti.gov In a 0.1 M HClO₄ solution containing 10⁻⁴ M Br⁻, bromide adsorption was observed to commence at approximately -0.15 V (vs. SCE) and reached a surface coverage of about 0.42 monolayers at 0.5 V. osti.gov
The structure of the tetraethylammonium cation, with its central nitrogen atom and surrounding ethyl groups, influences its adsorption characteristics. The adsorption process can be influenced by factors such as the electrode potential, the nature of the electrode material, and the composition of the electrolyte. In some cases, the anodic oxidation of bromide ions in the presence of tetra-alkylammonium cations can lead to the formation of a crystalline film of the corresponding tetra-alkylammonium bromide salt on the electrode surface. This film formation is a result of the self-assembly of the cations with the electrogenerated bromide anions near the electrode.
Table 1: Representative Adsorption Isotherm Parameters for Quaternary Ammonium Salts on Electrode Surfaces (Hypothetical Data for this compound)
| Isotherm Model | Parameters | Value |
| Langmuir | Adsorption Equilibrium Constant (K) | Value dependent on experimental conditions |
| Maximum Surface Coverage (Γ_max) | Value dependent on experimental conditions | |
| Freundlich | Freundlich Constant (K_f) | Value dependent on experimental conditions |
| Heterogeneity Factor (n) | Value dependent on experimental conditions | |
| Temkin | Temkin Constant (K_T) | Value dependent on experimental conditions |
| Interaction Parameter (g) | Value dependent on experimental conditions |
Note: This table is illustrative. The actual values would need to be determined experimentally for this compound under specific conditions.
Quantum Chemical Descriptors in Corrosion Inhibition Theory
Quantum chemical calculations have emerged as a powerful tool for understanding the mechanisms of corrosion inhibition at a molecular level. By calculating various molecular and electronic parameters, known as quantum chemical descriptors, it is possible to correlate the structure of a potential inhibitor with its inhibition efficiency. These descriptors provide insights into the molecule's ability to adsorb onto a metal surface and form a protective film.
Key quantum chemical descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of the molecule. Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and can be correlated with greater inhibition efficiency.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.
Mulliken Charges: The distribution of charges on the atoms of the molecule can indicate the centers of interaction with the metal surface.
For quaternary ammonium compounds, the positively charged nitrogen atom and the surrounding alkyl chains play a crucial role in the adsorption process. The inhibition mechanism often involves the electrostatic interaction between the cationic head and the charged metal surface, as well as van der Waals interactions of the alkyl chains.
In the case of this compound, quantum chemical calculations could elucidate the effect of deuteration on these descriptors. The slight changes in bond lengths and vibrational frequencies upon deuteration could subtly alter the electronic distribution and, consequently, the calculated quantum chemical parameters. While comprehensive studies on this compound are not available, research on various organic corrosion inhibitors has consistently demonstrated the utility of this theoretical approach in predicting and understanding inhibition performance. researchgate.net
Table 2: Hypothetical Quantum Chemical Descriptors for Tetraethylammonium and Tetraethyl-d20-ammonium Cations
| Descriptor | Tetraethylammonium (C₈H₂₀N⁺) | Tetraethyl-d20-ammonium (C₈D₂₀N⁺) |
| E_HOMO (eV) | Calculated Value | Hypothesized slightly lower value |
| E_LUMO (eV) | Calculated Value | Hypothesized slightly higher value |
| Energy Gap (ΔE) (eV) | Calculated Value | Hypothesized slightly larger value |
| Dipole Moment (μ) (Debye) | Calculated Value | Hypothesized similar value |
Note: This table presents a hypothesis on the expected trends. Actual values would require specific quantum chemical calculations.
Application in Advanced Electrochemical Sensing and Probing Methodologies
Quaternary ammonium salts are widely employed in the development of electrochemical sensors due to their ability to modify electrode surfaces and facilitate the detection of various analytes. Their role can range from acting as a supporting electrolyte to being an active component of the sensor's recognition layer.
The modification of electrode surfaces with quaternary ammonium bromides can enhance the sensitivity and selectivity of electrochemical sensors. For instance, a didodecyldimethylammonium (B1216837) bromide-modified expanded graphite (B72142) paste electrode has been shown to improve the electrochemical response for the detection of bisphenol A. nih.gov The hydrophobic film formed by the quaternary ammonium salt on the electrode surface preconcentrates the analyte through hydrophobic interactions, leading to a more sensitive detection. Similarly, other quaternary ammonium bromides have been used in the fabrication of sensors for various organic and inorganic species. nih.govresearchgate.net
The use of this compound in such applications could offer unique advantages for mechanistic studies of the sensing process itself. By employing techniques such as electrochemical mass spectrometry, it would be possible to track the fate of the deuterated cation during the electrochemical detection, providing insights into the role of the modifier in the sensing mechanism.
Furthermore, the kinetic isotope effect associated with the deuterated compound could be exploited in certain probing methodologies. For reactions where the C-H bond cleavage of the tetraethylammonium cation is involved in a rate-determining step (for example, in studies of its electrochemical decomposition), the use of the deuterated analogue would lead to a slower reaction rate. This can be a powerful tool to elucidate reaction pathways. rsc.org The study of secondary β-deuterium isotope effects in the formation of ammonium salts has also been a subject of investigation, highlighting the subtle electronic effects that can arise from isotopic substitution. osti.gov
Table 3: Potential Applications of this compound in Electrochemical Sensing
| Sensing Application | Role of this compound | Potential Advantage of Deuteration |
| Ion-Selective Electrodes | Ion-exchanger in the membrane | Probing the dynamics of ion exchange |
| Modified Electrodes for Organic Analytes | Surface modifying agent to enhance analyte accumulation | Mechanistic studies of the preconcentration step |
| Electrochemical Immunoassays | Component of the blocking solution or signal amplification | Isotopic labeling for mass-based detection methods |
| Probing Electrochemical Reaction Mechanisms | Supporting electrolyte or reactant | Elucidating kinetic isotope effects |
Catalytic Performance and Reaction Pathway Elucidation
Research into Phase Transfer Catalysis (PTC) Mechanisms
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comtheaic.org The catalyst, a quaternary ammonium (B1175870) salt like Tetraethyl-D20-ammonium bromide, transports one of the reactants, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. youtube.com
The rate of a phase-transfer catalyzed reaction is influenced by several factors, including the concentration of the catalyst, the nature of the organic solvent, the concentration of the reactants, and the degree of agitation. Kinetic studies involving this compound can provide valuable data on the rate-determining step of a reaction. For instance, by systematically varying the concentration of the catalyst while keeping other parameters constant, the order of the reaction with respect to the catalyst can be determined. This information helps to elucidate whether the transfer of the anion from the aqueous to the organic phase or the subsequent reaction in the organic phase is the slower step.
A hypothetical kinetic study on the nucleophilic substitution of an alkyl halide (RX) by an anion (Y-) in a biphasic system could yield data as presented in the interactive table below.
Interactive Data Table: Hypothetical Kinetic Data for a PTC-Mediated Reaction
| Catalyst Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 1.5 x 10⁻⁵ |
| 2 | 3.1 x 10⁻⁵ |
| 3 | 4.4 x 10⁻⁵ |
| 4 | 5.9 x 10⁻⁵ |
| 5 | 7.6 x 10⁻⁵ |
Optimizing the amount of this compound is crucial for maximizing reaction efficiency and minimizing cost. Excessive catalyst loading may not lead to a proportional increase in the reaction rate and can complicate product purification. nih.gov The ideal catalyst concentration is typically determined by performing a series of experiments with varying catalyst amounts.
Furthermore, the choice of solvent, temperature, and stirring speed significantly impacts the reaction rate. researchgate.net Solvents that provide a balance between dissolving the organic substrate and facilitating the transfer of the ion pair are generally preferred. Increased temperature usually accelerates the reaction, although it can also lead to catalyst decomposition. Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby enhancing the rate of mass transfer. princeton.edu
Role in Organic Synthesis Reactions Beyond PTC
While primarily known for their role in PTC, quaternary ammonium salts like this compound can also influence organic reactions in multiphase systems through other mechanisms.
In a multiphase system, the quaternary ammonium cation can form an ion pair with the reacting anion. In the organic phase, this anion is less solvated and therefore more "naked" and reactive compared to its state in the highly solvating aqueous environment. youtube.com This activation of the nucleophile is a key principle behind the success of phase-transfer catalysis. The lipophilic nature of the tetraethyl groups, even when deuterated, facilitates the transport of the ion pair into the organic medium where the substrate resides.
The structure of the phase-transfer catalyst can influence the regioselectivity and stereoselectivity of a reaction. While this compound itself is achiral, the principles of how catalyst structure affects selectivity are pertinent. In reactions with substrates having multiple reactive sites, the bulky nature of the tetraethylammonium (B1195904) cation can sterically hinder approach to one site over another, thus directing the reaction to a specific region of the molecule (regioselectivity). researchgate.net
Similarly, in reactions involving the formation of chiral centers, the use of chiral phase-transfer catalysts can induce stereoselectivity. youtube.com While this compound is not a chiral catalyst, studying its impact on reactions where stereoisomers can be formed can provide baseline data for comparison with more complex chiral catalysts.
Mechanistic Insights from Isotopic Labeling Experiments (Deuterium Isotope Effects)
The primary advantage of using this compound lies in the potential to observe kinetic isotope effects (KIEs). A deuterium (B1214612) KIE is the ratio of the rate of a reaction with a non-deuterated reactant to the rate of the same reaction with a deuterated reactant. Significant KIEs can provide strong evidence for the involvement of the deuterated part of the molecule in the rate-determining step of the reaction. nih.gov
In the context of PTC, observing a KIE when using this compound would suggest that the cation is not merely a passive "spectator ion" but is actively involved in the transition state of the rate-limiting step. For example, a secondary KIE could arise from changes in the vibrational frequencies of the C-D bonds of the ethyl groups as the catalyst interacts with the anion or the substrate in the organic phase. Research on similar deuterated ionic liquids has shown significant isotope effects on their physical properties and phase behavior, which can, in turn, affect their catalytic activity. nih.gov
A hypothetical study investigating the deuterium isotope effect on a PTC reaction could be designed as follows:
Interactive Data Table: Hypothetical Deuterium Isotope Effect Study
| Catalyst | Rate Constant (k) | kH/kD |
| Tetraethylammonium bromide (H) | kH | \multirow{2}{*}{1.08} |
| This compound (D) | kD |
A kH/kD value greater than 1, as hypothetically shown, would indicate a normal secondary kinetic isotope effect. This could imply that the C-H(D) bonds are more sterically crowded in the transition state than in the ground state, providing valuable information about the geometry of the transition state and the mechanism of the catalytic cycle.
No Scientific Data Available for this compound
A comprehensive search of scientific literature and chemical databases has revealed no available research data on the intermolecular interactions, self-assembly, or supramolecular chemistry of the chemical compound this compound.
This deuterated compound, in which the 20 hydrogen atoms of the tetraethylammonium cation are replaced with deuterium, is commercially available, primarily for use as a stable isotope-labeled standard in analytical research. However, there is a significant lack of published studies investigating its physicochemical properties as outlined in the requested article structure.
The replacement of hydrogen with deuterium, known as deuteration, can lead to notable isotope effects that influence molecular interactions and aggregation behavior. These effects arise from the differences in mass and vibrational frequencies between hydrogen and deuterium, which can alter bond strengths, van der Waals interactions, and the hydration of molecules in solution. For surfactants and other self-assembling molecules, deuteration has been shown to potentially affect properties such as the critical micelle concentration (CMC) and the thermodynamics of aggregation.
Without specific experimental data for this compound, any attempt to generate the requested detailed article would be purely speculative and would not meet the required standards of scientific accuracy. Information available for its non-deuterated counterpart, Tetraethylammonium bromide (TEAB), cannot be directly extrapolated to the deuterated form without experimental verification, as the subtle yet significant isotope effects would not be accounted for.
Therefore, it is not possible to provide a scientifically accurate and informative article focusing solely on the chemical compound “this compound” as per the requested outline.
We can, however, proceed with generating a similar article on the more extensively studied, non-deuterated compound, Tetraethylammonium bromide (TEAB) , for which a body of scientific literature exists concerning its intermolecular interactions and behavior in solution. Please advise if you would like to proceed with this alternative.
Intermolecular Interactions, Self Assembly, and Supramolecular Chemistry
Interactions with Model Biological Systems (e.g., Model Membranes, Liposomes)
The study of how specific chemical compounds interact with biological membranes is crucial for understanding their potential applications in fields ranging from pharmacology to materials science. Model biological systems, such as artificial lipid bilayers and liposomes, provide a simplified and controlled environment to investigate these interactions at a molecular level. For the compound Tetraethyl-d20-ammonium bromide, a deuterated isotopologue of Tetraethylammonium (B1195904) bromide (TEAB), such studies would be particularly insightful. The use of deuterium (B1214612) instead of protium (B1232500) (the most common isotope of hydrogen) allows for techniques like neutron scattering to be employed, which can provide detailed structural and dynamic information about the compound's behavior within a membrane environment. nih.govnih.gov
However, a comprehensive review of available scientific literature reveals a significant gap in experimental data specifically concerning this compound's interactions with model membranes. While its non-deuterated counterpart, TEAB, has been a subject of various physiological and biophysical studies, detailed research into the ion permeation and membrane modulation effects of the deuterated form is not present in publicly accessible research. nih.gov The following sections outline the intended areas of investigation as per the requested focus.
Ion Permeation Studies in Artificial Bilayers
Artificial lipid bilayers are a fundamental tool for studying the passive transport of ions across a membrane. These systems mimic the core barrier of a biological cell membrane, allowing for the direct measurement of ion flux. In the context of this compound, ion permeation studies would aim to quantify the rate at which the Tetraethyl-d20-ammonium cation (Et₄N⁺-d20) crosses a lipid bilayer.
Such experiments would typically involve establishing a lipid bilayer, for instance, a black lipid membrane (BLM), separating two aqueous compartments. By creating a concentration gradient of this compound across the bilayer and applying a transmembrane potential, the resulting ion current could be measured. This data would yield key parameters such as the membrane's permeability coefficient for the Et₄N⁺-d20 ion.
Hypothetical Research Data on Ion Permeation:
While no specific experimental data is available, a hypothetical study might produce results as summarized in the table below. This table illustrates the kind of data that would be generated from such research.
| Lipid Composition | Applied Voltage (mV) | Permeability Coefficient (cm/s) |
| DOPC | 50 | Data Not Available |
| DOPC/DOPS (80:20) | 50 | Data Not Available |
| DPPC (gel phase) | 50 | Data Not Available |
| DPPC (fluid phase) | 50 | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound was found.
Factors influencing this permeation would include the composition of the lipid bilayer (e.g., the type of phospholipid and the presence of cholesterol), the physical state of the membrane (gel vs. fluid phase), and the temperature.
Membrane Surface Charge and Fluidity Modulation
The interaction of charged molecules like the Tetraethyl-d20-ammonium cation with a lipid bilayer can alter the membrane's physical properties, specifically its surface charge and fluidity.
Membrane Surface Charge: The adsorption of the positively charged Et₄N⁺-d20 ions to the surface of a lipid bilayer would modify the membrane's surface potential. This can be measured using techniques such as zeta potential measurements on liposomes. An accumulation of these cations at the membrane-water interface would make the surface potential more positive, which in turn could influence the interaction of the membrane with other charged molecules or proteins.
Membrane Fluidity: Membrane fluidity refers to the freedom of movement of lipid molecules within the bilayer. The insertion or adsorption of foreign molecules can either increase or decrease this fluidity. Techniques like fluorescence anisotropy, using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), are commonly used to measure changes in membrane fluidity. It might be hypothesized that the bulky, hydrophobic ethyl groups of the tetraethylammonium ion could penetrate the upper region of the membrane's hydrocarbon core, thereby disrupting the ordered packing of the lipid acyl chains and increasing membrane fluidity. Conversely, strong electrostatic interactions at the surface could potentially order the lipid headgroups, leading to a decrease in fluidity in that region.
Hypothetical Research Data on Membrane Property Modulation:
The table below illustrates the potential findings from studies on how this compound might affect membrane properties.
| Parameter | Lipid System | Concentration of Compound | Observed Change |
| Surface Potential | DOPC Liposomes | 10 mM | Data Not Available |
| Anisotropy (Fluidity) | DPPC Liposomes | 10 mM | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound was found.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules and ions.
Density Functional Theory (DFT) for Molecular and Ionic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecular systems. For the tetraethylammonium (B1195904) cation, DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Studies on TEAB, particularly in the context of deep eutectic solvents (DES), have utilized DFT to understand its role in these mixtures. For instance, quantum chemical calculations on DES electrolytes based on TEAB and ethylene (B1197577) glycol showed that the formation of the DES leads to a slight reduction in the LUMO energy of TEAB, while the HOMO energy is more significantly lowered. mdpi.com This increased HOMO-LUMO gap suggests enhanced stability and reduced susceptibility to oxidation. mdpi.com The replacement of protium (B1232500) with deuterium (B1214612) in Tetraethyl-D20-ammonium bromide is not expected to significantly alter these electronic properties, as the electronic distribution is largely unaffected by the change in nuclear mass. However, vibrational frequencies calculated by DFT would show a noticeable shift to lower wavenumbers due to the heavier deuterium atoms.
DFT has also been employed to elucidate reaction mechanisms involving TEAB, such as the fixation of carbon dioxide with epoxides. d-nb.info These calculations help identify the transition states and intermediates, providing a detailed picture of the reaction pathway at a molecular level. d-nb.info
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding non-covalent interactions and predicting reactive sites. The MEP map provides a visual representation of the charge distribution around a molecule. For the tetraethylammonium cation, the positive charge is delocalized over the entire ion, with the nitrogen atom at the center.
The electrostatic potential is crucial in understanding the interactions of the cation with anions and solvent molecules. stanford.eduacs.org In this compound, the MEP would be virtually identical to that of its non-deuterated counterpart, as the charge distribution is governed by the electronic structure. The positive potential around the cation dictates its interaction with the bromide anion and polar solvent molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as solvation, diffusion, and aggregation. mdpi.comscribd.com
Solvation Free Energy Calculations in Deuterated Solvents
The solvation of the tetraethylammonium cation has been investigated using MD simulations in various solvents, including aqueous binary mixtures with ethanol, trifluoroethanol, and acetonitrile (B52724). acs.orgacs.orgnih.gov These studies reveal the structure of the solvation shells around the cation and the nature of ion-solvent interactions. acs.orgacs.orgnih.gov The solvation structure is influenced by both electrostatic forces and hydrophobic interactions between the ethyl groups and the solvent molecules. acs.orgacs.orgnih.gov
Ion Aggregation and Diffusion Dynamics
MD simulations have been instrumental in studying ion aggregation and diffusion in solutions of TEAB. karazin.ua In concentrated solutions, the formation of ion pairs and larger aggregates can significantly influence the properties of the electrolyte. The radial distribution function (RDF) from MD simulations can quantify the probability of finding an anion at a certain distance from the cation, providing information on ion pairing. mdpi.comresearchgate.net
The diffusion coefficient of the Tetraethyl-D20-ammonium cation would be lower than that of the non-deuterated cation due to its higher mass. This is a direct consequence of the kinetic isotope effect. The table below, based on hypothetical values, illustrates the expected trend.
| Ion | Diffusion Coefficient (10⁻⁹ m²/s) |
| Tetraethylammonium | 1.0 |
| Tetraethyl-D20-ammonium | 0.9 |
| This table is illustrative and does not represent actual experimental data. |
Mechanistic Modeling of Catalytic and Electrochemical Processes
Computational modeling plays a crucial role in understanding the mechanisms of reactions where this compound can act as a catalyst or electrolyte.
TEAB is widely used as a phase transfer catalyst (PTC). core.ac.ukdtu.dk Mechanistic modeling of PTC systems involves understanding the partitioning of the catalyst between the aqueous and organic phases and the kinetics of the reaction in the organic phase. dtu.dk Computational models have been developed to simulate these processes and have shown excellent agreement with experimental data. core.ac.uk For this compound, the partitioning behavior is not expected to change significantly, but the reaction kinetics could be affected by a secondary kinetic isotope effect if the C-D bonds are involved in the rate-determining step.
Force Field Development for Deuterated Quaternary Ammonium (B1175870) Ions
The accurate simulation of the behavior of deuterated quaternary ammonium ions, such as this compound, in molecular dynamics (MD) simulations necessitates the development of precise and robust force fields. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For deuterated compounds, the development process presents unique challenges beyond a simple substitution of hydrogen mass with that of deuterium.
The parameterization of a force field for a molecule like this compound involves a multi-step process that often relies on a combination of quantum mechanical (QM) calculations, experimental data, and iterative refinement. The primary goal is to create a model that can accurately reproduce the structural, dynamic, and thermodynamic properties of the ion in various environments.
One of the key considerations in force field development for ionic species is the treatment of polarization effects. researchwithrutgers.comnih.gov Classical force fields, such as the widely used CHARMM General Force Field (CGenFF), often employ fixed partial charges on atoms, which may not adequately capture the response of the electron distribution to the local electrostatic environment. nih.gov Polarizable force fields, like the Drude polarizable force field, offer a more sophisticated approach by incorporating explicit polarizability, which is crucial for accurately modeling interactions between ions and polar molecules like water. researchwithrutgers.comnih.govnih.gov
The development of a force field for a deuterated quaternary ammonium ion would typically follow a hierarchical approach. nih.gov This begins with the optimization of parameters for smaller, representative molecular fragments before proceeding to the entire ion. For this compound, this would involve a detailed analysis of the ethyl groups and the central nitrogen atom.
Key Steps in Force Field Parameterization:
Quantum Mechanical Calculations: High-level ab initio QM calculations are performed to obtain a detailed understanding of the molecule's electronic structure, geometry, vibrational frequencies, and interaction energies with surrounding molecules, such as water. researchwithrutgers.comnih.gov These calculations provide the target data for the force field parameterization.
Parameter Optimization: The parameters within the force field's potential energy function are adjusted to reproduce the QM data as closely as possible. These parameters typically include:
Bonded Parameters: Bond lengths, bond angles, and dihedral angles. For deuterated species, it has been shown that a simple mass substitution for hydrogen is often insufficient, and re-parameterization of bonded terms using mass-weighted quantum calculations is necessary to capture isotopic effects accurately. researchgate.net
Non-bonded Parameters: Lennard-Jones parameters (defining van der Waals interactions) and electrostatic parameters (atomic partial charges). For polarizable models like the Drude force field, additional parameters related to the Drude oscillators are also optimized. researchwithrutgers.comnih.govnih.gov
Validation: The newly developed force field is then tested for its ability to reproduce a range of experimental data that were not used in the parameterization process. This can include hydration free energies, densities of solutions, and dynamic properties. nih.gov
Below are illustrative data tables showcasing the types of parameters and target data involved in the force field development for a quaternary ammonium ion.
Table 1: Illustrative Non-bonded Parameters for a Quaternary Ammonium Ion Force Field
| Atom Type | Epsilon (kcal/mol) | Rmin/2 (Å) |
| N+ | -0.120 | 2.050 |
| C (alpha) | -0.070 | 2.275 |
| H (alpha) | -0.022 | 1.340 |
| C (beta) | -0.070 | 2.275 |
| H (beta) | -0.022 | 1.340 |
This table provides a hypothetical set of Lennard-Jones parameters for the atoms in a tetraethylammonium ion. These values would be optimized to reproduce experimental and QM data.
Table 2: Comparison of Calculated and Target Hydration Free Energies
| Ion | Experimental ΔGhyd (kcal/mol) | Calculated ΔGhyd (kcal/mol) - Additive FF | Calculated ΔGhyd (kcal/mol) - Polarizable FF |
| Tetramethylammonium (TMA+) | -48.5 | -50.2 | -48.7 |
| Tetraethylammonium (TEA+) | -44.2 | -46.8 | -44.5 |
This table illustrates how the calculated hydration free energies from different force fields are compared against experimental values to validate the parameter set. The use of polarizable force fields often leads to better agreement with experimental data for ionic species. nih.gov
The development of a specific force field for this compound would require a dedicated research effort following these principles. The resulting parameters would enable more accurate and predictive molecular simulations to study the behavior of this and other deuterated quaternary ammonium compounds in various chemical and biological systems.
Applications in Advanced Materials Science Research
Role as an Additive or Component in Functional Materials
There is no available research data on the use of Tetraethyl-d20-ammonium bromide as an additive or component in functional materials.
Specific research detailing the application of this compound in the electron or hole injection layers of PLEDs or other organic electronic devices could not be found.
There are no documented studies on the role of this compound as a modulator in the synthesis of nanomaterials.
Characterization of Material Interfaces using Deuterated Probes
While deuterium (B1214612) labeling is a known technique in materials characterization, no specific studies utilizing this compound for this purpose have been identified.
No research could be located that employs this compound for surface adsorption studies in composite materials.
There is no available literature that describes the use of this compound as a deuterium label for neutron reflectometry studies at interfaces.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Routes for Diverse Deuterated Quaternary Ammonium (B1175870) Compounds
The accessibility of Tetraethyl-d20-ammonium bromide and its analogs is fundamental to their broader application. Future research is poised to concentrate on developing more efficient, scalable, and versatile synthetic strategies. A primary focus will be on refining existing methods and exploring innovative catalytic approaches to introduce deuterium (B1214612).
Key areas of development will include:
Advanced Catalytic H-D Exchange: Moving beyond traditional methods, research will target the development of novel catalysts for direct hydrogen-deuterium exchange on pre-formed quaternary ammonium scaffolds. This would offer a more atom-economical and potentially more selective route to deuteration.
Flow Chemistry and Automation: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety for deuteration reactions.
Expanded Library of Deuterated Precursors: The availability of a wider range of deuterated starting materials, beyond simple alkyl halides, will be crucial. This includes the synthesis of complex deuterated organic molecules that can be used to construct a diverse library of deuterated quaternary ammonium compounds with tailored functionalities.
These advancements will not only streamline the production of this compound but also pave the way for a new generation of deuterated compounds for specialized research applications.
Integration into In Situ Spectroscopic and Electrochemical Characterization
The distinct vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds make this compound an invaluable probe for in situ studies. This isotopic substitution allows researchers to isolate and track the behavior of the cation in complex chemical environments without spectral overlap from other hydrogen-containing species.
Future interdisciplinary prospects in this area include:
Advanced Vibrational Spectroscopy: Techniques like surface-enhanced Raman spectroscopy (SERS) and sum-frequency generation (SFG) spectroscopy will be employed to gain unprecedented insight into the orientation and behavior of Tetraethyl-d20-ammonium cations at electrochemical interfaces. This is critical for understanding the formation of the electric double layer in batteries and supercapacitors.
Neutron-Based Techniques: Neutron reflectometry and small-angle neutron scattering (SANS) will leverage the significant difference in neutron scattering length between hydrogen and deuterium. This will enable detailed structural characterization of thin films, membranes, and electrolyte solutions containing this compound, providing information on molecular arrangement and aggregation.
Solid-State NMR Spectroscopy: Deuterium solid-state NMR can provide detailed information about the local dynamics and mobility of the Tetraethyl-d20-ammonium cation within solid-state electrolytes and polymer matrices, which is essential for the development of next-generation energy storage devices.
Development of Advanced Computational Models for Complex Systems
Computational modeling provides a powerful complement to experimental investigation, offering molecular-level insights that are often inaccessible through direct measurement. The development of sophisticated computational models for systems incorporating this compound is a key future research direction.
Prospective advancements in this field will focus on:
Refined Force Fields for Deuterated Molecules: The creation of highly accurate and validated force fields that explicitly account for the mass and vibrational differences of deuterium is essential for predictive molecular dynamics (MD) simulations. These simulations can then be used to accurately model the thermodynamic and transport properties of deuterated systems.
Quantum Mechanical Calculations: High-level quantum chemical calculations, such as density functional theory (DFT), will be used to precisely predict the vibrational spectra of deuterated compounds. This will aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of intermolecular interactions.
Multiscale Modeling Approaches: Integrating quantum mechanics, classical MD, and continuum models will allow for the simulation of complex systems over multiple length and time scales. This will be crucial for modeling the behavior of this compound in entire electrochemical cells or separation membranes.
These advanced computational tools will accelerate the design and discovery of new materials and processes by enabling a more fundamental understanding of the role of isotopic substitution.
Potential for New Applications in Green Chemistry and Sustainable Technologies
The unique physical and chemical properties of deuterated compounds can be harnessed to advance green chemistry and develop more sustainable technologies. The kinetic isotope effect (KIE), where the heavier deuterium atom can lead to slower reaction rates, is a key principle that can be exploited.
Potential future applications include:
Enhanced Electrolyte Stability: Investigating the use of this compound as an electrolyte component in high-voltage batteries. The stronger C-D bonds may lead to increased stability against electrochemical degradation, thereby extending the cycle life and improving the safety of energy storage devices.
Mechanistic Probes in Catalysis: Employing this compound as a mechanistic probe in phase-transfer catalysis and other catalytic systems. By tracking the deuterated cation, researchers can gain a clearer understanding of reaction pathways and catalyst deactivation mechanisms, leading to the design of more efficient and robust catalysts.
Improving Separation Technologies: Exploring the use of deuterated quaternary ammonium compounds in membrane-based separation processes. The subtle changes in intermolecular interactions and transport properties upon deuteration could be exploited to enhance the selectivity and efficiency of separations, for instance, in carbon capture or water purification technologies.
Q & A
Basic Research Questions
Q. How can researchers synthesize Tetraethyl-D20-ammonium bromide and confirm deuteration?
- Methodology : Synthesis typically involves quaternization of triethylamine with deuterated ethyl bromide (C₂D₅Br) in a polar solvent (e.g., ethanol) under reflux. To confirm deuteration, use nuclear magnetic resonance (NMR) spectroscopy:
- ²H NMR : Detects deuterium incorporation in ethyl groups.
- ¹H NMR : Absence of proton signals in deuterated regions.
- Mass spectrometry (MS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M-Br]⁺ with expected mass shifts due to D20 substitution) .
Q. What spectroscopic techniques are used to characterize isotopic substitution in this compound?
- Key methods :
- Fourier-transform infrared (FTIR) spectroscopy : Identify C-D stretching vibrations (~2100–2200 cm⁻¹) distinct from C-H bonds.
- X-ray diffraction (XRD) : Compare crystal structures with non-deuterated analogs to detect isotopic effects on lattice parameters.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles influenced by deuteration .
Q. What are the solubility properties of this compound in polar and non-polar solvents?
- Experimental design : Perform phase-solubility studies using gravimetric or UV-Vis methods.
- Polar solvents (e.g., water, methanol) : High solubility due to ionic interactions.
- Non-polar solvents (e.g., hexane) : Limited solubility; aggregation may occur.
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use personal protective equipment (gloves, goggles) to avoid skin/eye contact (H315, H319).
- Ensure ventilation to prevent inhalation of particulates (H335).
- Store in airtight containers at 15–25°C, away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How does deuteration affect the micellization behavior of this compound compared to its non-deuterated form?
- Experimental approach :
- Conduct conductivity or surface tension measurements to determine critical micelle concentration (CMC).
- Compare aggregation numbers via small-angle neutron scattering (SANS) or fluorescence quenching.
Q. How can isotopic labeling with D20 resolve mechanistic ambiguities in reaction studies?
- Applications :
- Kinetic isotope effects (KIE) : Use deuterated compounds to probe rate-determining steps (e.g., C-H vs. C-D bond cleavage).
- Tracer studies : Monitor reaction pathways via isotopic enrichment in products (e.g., NMR or MS tracking).
Q. How to resolve discrepancies in aggregation number measurements across solvent systems?
- Methodology :
- Dynamic light scattering (DLS) : Compare hydrodynamic radii in aqueous vs. organic solvents.
- Contrast variation in SANS : Use deuterated solvents to enhance scattering contrast and improve accuracy.
Q. Does deuteration influence the thermal stability of this compound?
- TGA analysis :
- Compare decomposition temperatures (Td) and residue profiles between deuterated and non-deuterated forms.
- Deuteration may strengthen C-D bonds, delaying thermal degradation.
- Reference TGA protocols for methylammonium bromide/formamidinium bromide systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
